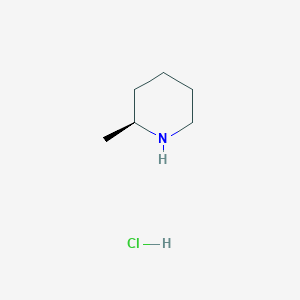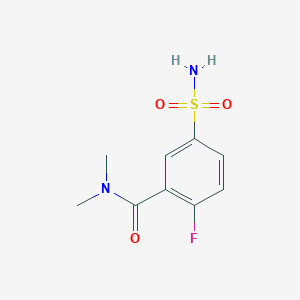
2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide” is C9H11FN2O3S . The molecule has a molecular weight of 246.259 Da . It contains a benzamide ring with a fluorine atom and a sulfonamide group attached to it.Physical And Chemical Properties Analysis
“this compound” is a solid substance . The empirical formula is C7H7FN2O3S . The molecular weight is 218.21 .Wissenschaftliche Forschungsanwendungen
Diagnostic Imaging and Radiopharmaceutical Applications
Fluorine-18 Fluorodeoxyglucose (2-[18F]FDG) PET/CT in COVID-19 : Recent studies have evaluated the role of fluorine-18 fluorodeoxyglucose (2-[18F]FDG) as a radiopharmaceutical for PET/CT imaging in patients with COVID-19. Although 2-[18F]FDG PET/CT cannot replace high-resolution CT for diagnosing or monitoring COVID-19, it may incidentally detect suspicious COVID-19 lesions in patients undergoing imaging for other reasons (Annunziata et al., 2020).
18F-Fluorocholine for Prostate Cancer Imaging : 18F-Fluorocholine (18F-FCH) has shown promise as an imaging agent for prostate cancer due to its favorable pharmacokinetic properties. Systematic reviews suggest that 18F-FCH PET/CT may offer valuable insights for diagnosing and managing prostate cancer, highlighting the potential for fluorinated compounds in diagnostic imaging (Bauman et al., 2011).
Therapeutic Applications and Mechanisms
Cardiotoxicity of Fluoropyrimidines : Cardiotoxicity is a known side effect of treatments with fluoropyrimidines such as 5-fluorouracil (5-FU) and capecitabine. Systematic reviews have explored the incidence, manifestations, and predisposing factors of cardiovascular toxicity in patients treated with these compounds, providing insights into the mechanisms of cardiotoxicity and identifying potential risk factors (Polk et al., 2013; Kelly et al., 2013).
Sulfonamide Moiety in Drug Design : The sulfonamide group is crucial in pharmaceuticals, offering a versatile platform for chemical modifications to develop new or improved drugs. Studies focusing on the sulfonamide moiety highlight its role in forming hydrogen bonds and interacting with proteins, underscoring its significance in drug discovery (Culletta et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3S/c1-12(2)9(13)7-5-6(16(11,14)15)3-4-8(7)10/h3-5H,1-2H3,(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDJHQHECDAQLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




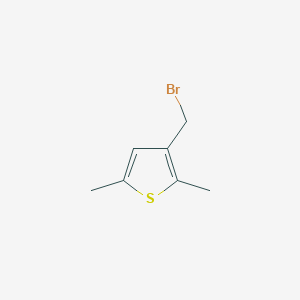



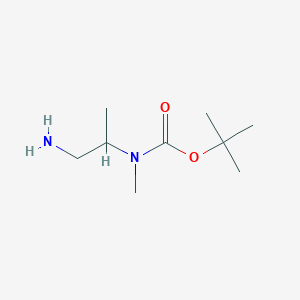
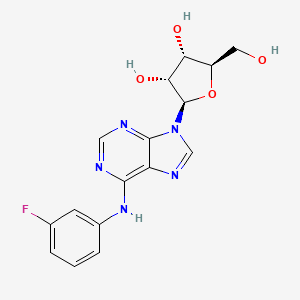
![3-Bromo-5-methoxyimidazo[1,2-A]pyrazine](/img/structure/B1443949.png)

